

Analytical methods for quantifying Antimycobacterial agent-8 in biological samples

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Compound of Interest		
Compound Name:	Antimycobacterial agent-8	
Cat. No.:	B15564846	Get Quote

Application Note: Quantification of Isoniazid in Human Plasma Abstract

This document provides detailed analytical methods for the quantitative determination of Isoniazid (INH), a primary antituberculosis agent, in human plasma. Two validated methods are presented: a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. These protocols are intended for researchers, scientists, and professionals in drug development and clinical monitoring who require accurate measurement of Isoniazid in biological matrices. This note includes comprehensive experimental protocols, method validation data, and graphical workflows to ensure successful implementation.

Introduction

Isoniazid is a cornerstone in the treatment of tuberculosis (TB).[1] Due to high inter-patient variability in its metabolism and pharmacokinetics, therapeutic drug monitoring (TDM) is crucial to optimize dosage, ensure efficacy, and minimize toxicity.[2] Accurate and reliable bioanalytical methods are essential for TDM and pharmacokinetic studies. This application note details two common and effective methods for quantifying Isoniazid in human plasma. The LC-MS/MS method offers high sensitivity and selectivity, making it ideal for studies requiring low detection limits. The HPLC-UV method provides a cost-effective and accessible alternative for routine analysis.



Method Performance and Validation Data

The performance characteristics of the described LC-MS/MS and HPLC-UV methods have been validated to ensure reliability and accuracy. The key quantitative parameters are summarized in the tables below for easy comparison.

Table 1: LC-MS/MS Method Validation Summary

Parameter	Performance Characteristic
Linearity Range	50 - 10,000 ng/mL (r > 0.999)[3]
Lower Limit of Quantification (LLOQ)	50 ng/mL[3]
Intra-Day Precision (%RSD)	≤ 10.1%[4]
Inter-Day Precision (%RSD)	≤ 10.1%[4]
Accuracy / Trueness	≤ 10.7% from nominal value[4]
Analyte Recovery	> 90%[3]
Internal Standard (IS)	Nialamide[3] or Isoniazid Isotopologue[4]
Sample Volume	100 μL Human Plasma[3]

Table 2: HPLC-UV Method Validation Summary

Parameter	Performance Characteristic
Linearity Range	0.5 - 20 μg/mL (r² > 0.998)[5][6]
Lower Limit of Quantification (LLOQ)	0.5 μg/mL (500 ng/mL)[5][6]
Intra-Day Precision (%RSD)	< 15%[5][6]
Inter-Day Precision (%RSD)	< 15%[5][6]
Accuracy	Within ±15% of nominal value[7]
Analyte Recovery	89.8% - 96.6%[8]
Internal Standard (IS)	Caffeine[6] or Atenolol[8]
Sample Volume	100 - 750 μL Human Plasma[5][8]



Experimental Protocols Protocol 1: LC-MS/MS Quantification of Isoniazid in Human Plasma

This protocol is based on a hydrophilic interaction liquid chromatography (HILIC) method coupled with tandem mass spectrometry, which provides excellent retention for the highly polar Isoniazid molecule.[3]

4.1.1. Materials and Reagents

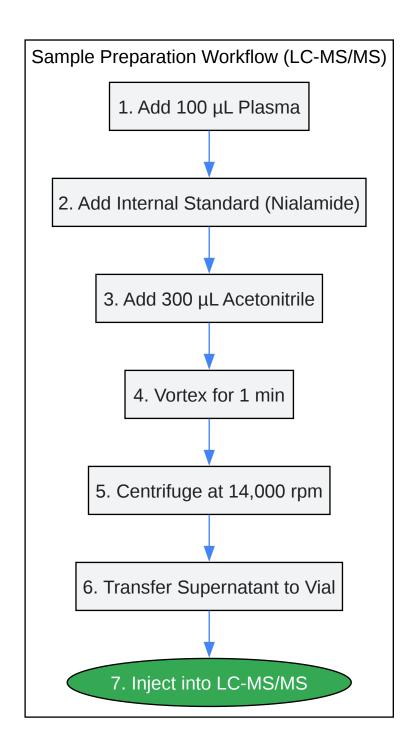
- Isoniazid (Reference Standard)
- Nialamide (Internal Standard)
- Acetonitrile (LC-MS Grade)
- Formic Acid (LC-MS Grade)
- Water, Ultrapure
- Human Plasma (Blank, K2-EDTA)

4.1.2. Sample Preparation: Protein Precipitation

- Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
- Pipette 100 μL of plasma into the corresponding tube.
- Add 10 μL of the Internal Standard working solution (Nialamide).
- Add 300 μL of acetonitrile to each tube to precipitate plasma proteins.[5]
- Vortex each tube vigorously for 1 minute.
- Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial.



The sample is ready for direct injection onto the LC-MS/MS system.[3]



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Caption: Protein Precipitation Workflow for LC-MS/MS Analysis.

4.1.3. LC-MS/MS Conditions



- LC System: UPLC/HPLC System
- Column: Silica Column (for HILIC separation)[3]
- Mobile Phase: Gradient elution with Acetonitrile and 5mM Ammonium Acetate with 0.1%
 Formic Acid[10]
- Flow Rate: 0.4 mL/min
- Injection Volume: 10 μL
- Column Temperature: 40 °C
- MS System: Triple Quadrupole Mass Spectrometer
- Ionization Mode: Electrospray Ionization, Positive (ESI+)[3]
- Detection Mode: Multiple Reaction Monitoring (MRM)[3]
- MRM Transitions:
 - Isoniazid: Precursor m/z 138 → Product m/z 121[3]
 - Nialamide (IS): Precursor m/z 299 → Product m/z 91[3]

Protocol 2: HPLC-UV Quantification of Isoniazid in Human Plasma

This protocol uses a robust reversed-phase HPLC method with UV detection. For hydrophilic compounds like Isoniazid that may elute early, a derivatization step can be employed to enhance retention and resolution.[8]

4.2.1. Materials and Reagents

- Isoniazid (Reference Standard)
- Atenolol (Internal Standard)



- p-Hydroxybenzaldehyde (Derivatizing Agent)
- Trichloroacetic Acid (TCA)
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Phosphate Buffer (pH 6.8)
- Water, Ultrapure
- Human Plasma (Blank, K2-EDTA)
- 4.2.2. Sample Preparation: Protein Precipitation & Derivatization
- Pipette 750 μL of plasma into a centrifuge tube.
- Add a solution of TCA and the Internal Standard (Atenolol).
- Add an organic solvent (e.g., Methanol) and vortex to mix.
- Add the derivatizing agent, p-hydroxybenzaldehyde, which reacts with the hydrazine group of Isoniazid to form a more hydrophobic hydrazone.[8]
- · Vortex the mixture thoroughly.
- Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
- Filter the supernatant through a 0.45 μm filter into an autosampler vial.
- Inject the sample into the HPLC system.





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